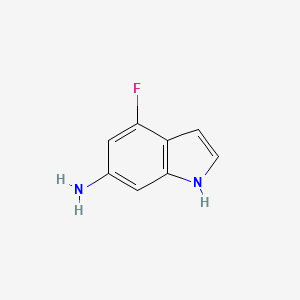

4-Fluoro-1H-indol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

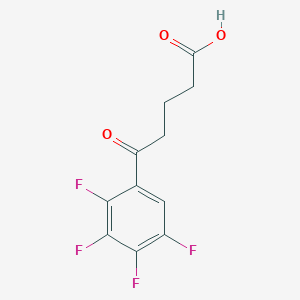

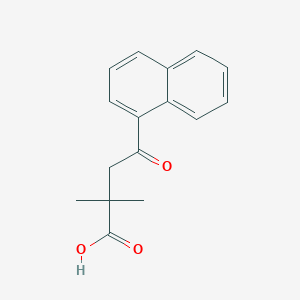

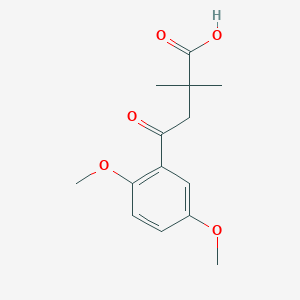

4-Fluoro-1H-indol-6-amine is a compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1H-indol-6-amine is 1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 . The Canonical SMILES is C1=CNC2=C1C(=CC(=C2)N)F .Physical And Chemical Properties Analysis

4-Fluoro-1H-indol-6-amine has a molecular weight of 150.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 41.8 Ų .科学的研究の応用

Synthesis and Chemical Reactions

Oxidative Diamination of Indoles : A study by Jiang, Li, and Yu (2018) demonstrated the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of substituted indoles, showcasing the synthetic utility of indole derivatives in producing valuable compounds (Xinpeng Jiang et al., 2018).

Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines Synthesis : Iaroshenko et al. (2009) synthesized fluorinated benzofuro[2,3-b]pyridines and benzothieno[2,3-b]pyridines through pyridine core annulation to benzofuran-2-amine and benzothiophen-2-amine, illustrating the versatility of fluoro-indole derivatives in organic synthesis (V. Iaroshenko et al., 2009).

Catalyst-Free Synthesis of 6-Hydroxy Indoles : Reddy, Adlak, and Ghorai (2017) reported an efficient, catalyst-free method to synthesize 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, highlighting another innovative approach to modify indole compounds (Reddy Rajasekhar Reddy et al., 2017).

Biological Activities

Antimicrobial and Antiproliferative Activities : Narayana et al. (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from fluoroindole carbohydrazides, indicating the potential of fluoro-indole derivatives in developing new therapeutic agents (B. Narayana et al., 2009).

Novel Fluorophores and Protein Labeling : Ladner et al. (2014) explored the photoreaction of indole-containing compounds with halocompounds, which generated novel fluorophores and modifications for potential use in fluorescent protein detection and labeling (C. Ladner et al., 2014).

Antitumor Activities : A study by Fan Houxing (2009) synthesized 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones and evaluated their antitumor activities, demonstrating the fluoro-indole's potential in cancer therapy (Fan Houxing, 2009).

Safety And Hazards

将来の方向性

Indole-containing small molecules, such as 4-Fluoro-1H-indol-6-amine, have shown diverse pharmacological activities . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, the future directions in the study of 4-Fluoro-1H-indol-6-amine could involve further exploration of its pharmacological activities and potential therapeutic applications.

特性

IUPAC Name |

4-fluoro-1H-indol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBICGWTJATNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646108 |

Source

|

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-indol-6-amine | |

CAS RN |

885518-26-3 |

Source

|

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。